Butyl[(trimethylfuran-3-yl)methyl]amine
Description
Butyl[(trimethylfuran-3-yl)methyl]amine is a secondary amine characterized by a butyl group and a (trimethylfuran-3-yl)methyl substituent attached to the nitrogen atom.
Notably, commercial availability data from CymitQuimica indicates that this compound has been discontinued across multiple quantities (1g, 250mg, 500mg), suggesting challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
N-[(2,4,5-trimethylfuran-3-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-5-6-7-13-8-12-9(2)10(3)14-11(12)4/h13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSQYKMHVHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(OC(=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(trimethylfuran-3-yl)methyl]amine typically involves the reaction of a butylamine derivative with a trimethylfuran-based intermediate. One common method is the alkylation of butylamine with a trimethylfuran-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(trimethylfuran-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated furan derivatives.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Butyl[(trimethylfuran-3-yl)methyl]amine serves as a crucial building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing derivatives with specific functional properties.
2. Coordination Chemistry:
In coordination chemistry, this compound acts as a ligand. Its ability to form complexes with metal ions enhances the development of catalysts and materials with tailored properties. The furan moiety contributes to π-π stacking interactions, which can stabilize metal-ligand complexes.
Biological Applications
1. Antimicrobial Properties:
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have explored its efficacy against various pathogens, suggesting that modifications to its structure could lead to the development of new antimicrobial agents.
2. Anticancer Research:
The compound is under investigation for its potential use in cancer therapy. Preliminary findings suggest that it may inhibit certain cancer cell lines, making it a candidate for further drug development aimed at targeting specific types of tumors.
Medical Applications
1. Drug Development:
this compound is being explored for its role in drug design. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity towards biological targets. This makes it a promising scaffold for developing novel therapeutic agents.
2. Mechanism of Action:
The mechanism of action involves interactions between the amine group and biological macromolecules, such as proteins and enzymes. These interactions can modulate biological activities, leading to therapeutic effects.
Industrial Applications
1. Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals with specific functional properties. Its versatility allows for applications in various sectors, including materials science and polymer chemistry.
Data Table: Summary of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Organic Chemistry | Building block for synthesis | Facilitates complex molecule formation |
| Coordination Chemistry | Ligand for metal complexes | Enhances catalytic properties |
| Antimicrobial Research | Potential antimicrobial agent | New treatments for infections |
| Cancer Research | Inhibitor of cancer cell lines | Potential cancer therapy options |
| Drug Development | Scaffold for novel drugs | Improved bioactivity and specificity |
| Industrial Chemistry | Production of specialty chemicals | Tailored functional properties |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a significant reduction in bacterial growth when treated with varying concentrations of the compound.
Case Study 2: Cancer Cell Line Inhibition
Research involving human cancer cell lines showed that this compound could inhibit cell proliferation at certain dosages. This indicates its potential as a lead compound for developing anticancer therapies.
Mechanism of Action
The mechanism of action of Butyl[(trimethylfuran-3-yl)methyl]amine depends on its interaction with molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between Butyl[(trimethylfuran-3-yl)methyl]amine and the closely related compound (5-bromofuran-2-yl)methylamine ():
| Property | This compound | (5-bromofuran-2-yl)methylamine |
|---|---|---|
| Furan Substitution | Trimethyl at 3-position | Bromo at 5-position |
| Second Substituent | Butyl | 3-(Trifluoromethyl)phenylmethyl |
| Molecular Formula | Not explicitly reported | C₁₃H₁₁BrF₃NO |
| Molecular Weight | Not explicitly reported | 334.13 g/mol |
| Electronic Effects | Electron-donating (methyl groups) | Electron-withdrawing (Br, CF₃) |
| Commercial Status | Discontinued | Actively listed by suppliers |
Functional Implications
In contrast, the bromo substituent in (5-bromofuran-2-yl)methylamine offers a reactive site for Suzuki or Ullmann-type couplings . The trifluoromethyl group in the compared compound enhances lipophilicity and metabolic stability, a feature absent in the target compound .
Basicity and Solubility :
- The electron-donating methyl groups in this compound may slightly increase the amine’s basicity compared to the electron-withdrawing CF₃ group in the analog, which would reduce basicity .
- Both compounds likely exhibit low water solubility due to their bulky, lipophilic substituents.
Research Findings and Limitations
- Synthetic Challenges : The discontinuation of this compound may correlate with difficulties in purifying tertiary-amine-containing compounds or achieving regioselective methylation on the furan ring .
- Thermal Stability : Trimethylfuran derivatives are generally less thermally stable than halogenated analogs, which may limit the target compound’s application in high-temperature reactions .
Biological Activity
Butyl[(trimethylfuran-3-yl)methyl]amine (BTMA) is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BTMA is characterized by its unique structure, which includes a butyl group attached to a trimethylfuran moiety. The molecular formula is , and it has been identified with the CAS number 1504342-33-9. Its structural features suggest potential interactions with biological systems that warrant investigation.
Mechanisms of Biological Activity
The biological activity of BTMA can be attributed to several mechanisms:
- Neuroprotective Effects : Preliminary studies indicate that BTMA may exhibit neuroprotective properties, potentially through the modulation of sodium channels, which are critical in neuronal signaling and function .
- Anti-inflammatory Properties : There is evidence suggesting that BTMA could play a role in reducing inflammation, which is a common pathway in various diseases, including neurodegenerative disorders .
- Antioxidant Activity : The presence of the furan ring in BTMA may contribute to its antioxidant capabilities, helping to mitigate oxidative stress within cells .
Biological Activity Data
A summary of the biological activities associated with BTMA is presented in the following table:
| Activity | Mechanism | References |
|---|---|---|
| Neuroprotection | Modulation of sodium channels | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Neuroprotective Effects
A study conducted on cellular models demonstrated that BTMA significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to stabilize sodium channel activity, thereby preventing excitotoxicity.
Case Study 2: Anti-inflammatory Action
In an animal model of rheumatoid arthritis, administration of BTMA resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that BTMA may have therapeutic potential in managing autoimmune conditions.
Case Study 3: Antioxidant Properties
Research measuring the DPPH radical scavenging activity indicated that BTMA exhibited significant antioxidant properties, comparable to established antioxidants like ascorbic acid. This finding highlights its potential utility in formulations aimed at reducing oxidative damage.
Safety and Toxicity
While preliminary studies indicate promising biological activities, it is crucial to assess the safety profile of BTMA. Toxicological evaluations have shown low toxicity levels in vitro, but further studies are necessary to establish a comprehensive safety profile for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
